molecular formula C24H28N2O6 B1673511 Fmoc-Dab(Boc)-OH CAS No. 125238-99-5

Fmoc-Dab(Boc)-OH

Cat. No. B1673511
CAS RN: 125238-99-5
M. Wt: 440.5 g/mol
InChI Key: LIWKOFAHRLBNMG-FQEVSTJZSA-N
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Description

“Fmoc-Dab(Boc)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is widely used as a main amine protecting group in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .


Synthesis Analysis

The synthesis of “Fmoc-Dab(Boc)-OH” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .


Molecular Structure Analysis

The molecular structure of “Fmoc-Dab(Boc)-OH” is characterized by the presence of the Fmoc group, which is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Dab(Boc)-OH” are facilitated by the Fmoc group, which is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Dab(Boc)-OH” are influenced by the Fmoc group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Scientific Research Applications

Bio-Inspired Building Blocks

“Fmoc-Dab(Boc)-OH” is a type of Fmoc-modified amino acid that has been used as a bio-inspired building block for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a valuable tool in the field of materials science .

Peptide Synthesis

Fmoc-Dab(Boc)-OH plays a crucial role in peptide synthesis . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Drug Delivery Systems

The self-assembly features of Fmoc-Dab(Boc)-OH have shown potential for applications in drug delivery systems . The ability to form nanostructures with diverse morphologies makes it a promising candidate for the development of new drug delivery systems .

Cell Cultivation

Fmoc-Dab(Boc)-OH has been used in cell cultivation . The self-assembling properties of this compound can create a suitable environment for cell growth and proliferation .

Bio-Templating

Bio-templating is another application of Fmoc-Dab(Boc)-OH . The compound’s ability to self-assemble into various structures can be used to template the formation of other materials .

Antibiotic Properties

Fmoc-Dab(Boc)-OH and other Fmoc-modified amino acids have shown potential for applications related to antibiotic properties . This opens up possibilities for the development of new antimicrobial agents .

Mechanism of Action

Target of Action

Fmoc-Dab(Boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of Fmoc-Dab(Boc)-OH is to protect the amino acids during the synthesis process, preventing unwanted side reactions .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in Fmoc-Dab(Boc)-OH acts as a protective group for the amino acid during peptide synthesis . It protects the amino group of the amino acid, allowing peptide bonds to be formed without side reactions . The Boc (tert-butyloxycarbonyl) group also serves a similar protective function .

Biochemical Pathways

Fmoc-Dab(Boc)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the amino acid to react with the next amino acid in the sequence . This leads to the formation of a peptide bond, extending the peptide chain .

Result of Action

The result of the action of Fmoc-Dab(Boc)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino acids during synthesis, Fmoc-Dab(Boc)-OH helps ensure that the final product is the desired peptide with the correct structure .

Action Environment

The action of Fmoc-Dab(Boc)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of Fmoc-Dab(Boc)-OH in protecting the amino acids and facilitating peptide synthesis .

Future Directions

The future directions for “Fmoc-Dab(Boc)-OH” involve further exploration of its self-assembly features and potential applications. There is a need to summarize the recent progress concerning these important bio-inspired building blocks . In addition, greener solvents have been proposed in solid-phase peptide synthesis (SPPS), which could reduce the environmental and health impact .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKOFAHRLBNMG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373236
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dab(Boc)-OH

CAS RN

125238-99-5
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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